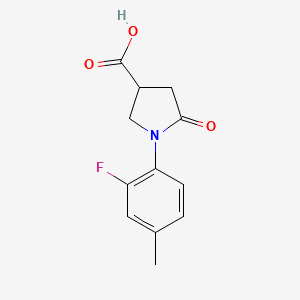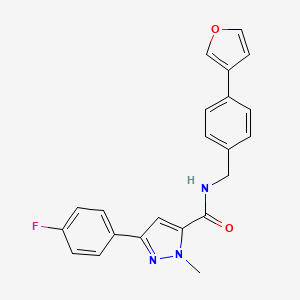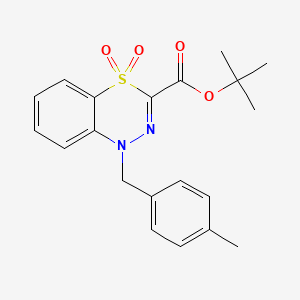![molecular formula C26H19ClF3N3S3 B2883875 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide CAS No. 439111-35-0](/img/structure/B2883875.png)
4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide is a useful research compound. Its molecular formula is C26H19ClF3N3S3 and its molecular weight is 562.08. The purity is usually 95%.
BenchChem offers high-quality 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Interactions and Complex Formation
The research on compounds structurally related to 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide has shown interesting chemical interactions. For example, studies on thioethers like 4-chlorobenzyl 2-pyrimidinyl sulfide indicate that they react with specific ruthenium complexes, leading to products that involve four-membered ring RuSCN(Ru−N) structures. These compounds exhibit sulfur inversion, a process influenced by various factors such as the type of coordinated thioether ligand and the core structure of the ruthenium complex (Tresoldi et al., 2002).
Synthesis and Properties of Related Compounds
The synthesis of related compounds, like substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, has been explored, revealing differences in electronic spectra and potential shifts in biological activity profiles when transitioning from derivatives of benzopyrimidines to thieno isosteres (Zadorozhny et al., 2010). Additionally, the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridines incorporating bromobenzofuran has been reported, highlighting the diversity of chemical structures that can be achieved with such compounds (Abdelriheem et al., 2015).
Biological Activities
Studies on related compounds have shown various biological activities. For example, N-benzylthienopyrimidinone derivatives have been evaluated for their antibacterial and antifungal activities, with specific structural modifications influencing their antimicrobial potency (Diédhiou et al., 2022). Similarly, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and their cytotoxic activity evaluated, offering insights into their potential as therapeutic agents (Stolarczyk et al., 2018).
Material Science Applications
In the field of material science, sulfur-containing aromatic compounds similar to the target compound have been used to create transparent aromatic polyimides with high refractive indices and small birefringences. These polyimides show good thermomechanical stabilities, indicating potential applications in optical materials (Tapaswi et al., 2015).
Antimicrobial Properties
The antimicrobial properties of substituted tricyclic compounds, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been investigated, showing significant antibacterial and antifungal activities, which is relevant for pharmaceutical research (Mittal et al., 2011).
Eigenschaften
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClF3N3S3/c1-14-10-15(2)31-23-20(14)21-22(36-23)24(34-13-17-4-3-5-18(11-17)26(28,29)30)33-25(32-21)35-12-16-6-8-19(27)9-7-16/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROMBZXVGBDCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClF3N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-1-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2883796.png)



![6-Amino-1-benzyl-5-[2-(3,4-dimethoxy-phenyl)-ethylamino]-1H-pyrimidine-2,4-dione](/img/structure/B2883804.png)
![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883807.png)

![2-((2-Chloro-6-fluorobenzyl)thio)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2883811.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2883813.png)
![N-[2-[Benzyl(ethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2883814.png)
